[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone
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Overview
Description
[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a fluorine atom, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Pyrrolidine Ring: This can be done through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final steps involve coupling the indole and pyrrolidine fragments, followed by functional group modifications to introduce the hydroxyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: The compound is used in studies investigating the mechanisms of action of indole derivatives and their effects on biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Fluorinated Compounds: Fluorinated analogs, such as 5-fluoroindole, exhibit similar properties due to the presence of the fluorine atom.
Uniqueness
[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and pyrrolidine rings, along with the fluorine atom, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-25(11-17-10-15-9-16(23)5-8-19(15)24-17)20-12-26(13-21(20)27)22(28)14-3-6-18(29-2)7-4-14/h3-10,20-21,24,27H,11-13H2,1-2H3/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRXZXSSHVYEMW-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(N1)C=CC(=C2)F)C3CN(CC3O)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC2=C(N1)C=CC(=C2)F)[C@H]3CN(C[C@@H]3O)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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